molecular formula C7H8BrN3S B3034955 N-(2-Bromophenyl)hydrazinecarbothioamide CAS No. 25688-12-4

N-(2-Bromophenyl)hydrazinecarbothioamide

Cat. No.: B3034955
CAS No.: 25688-12-4
M. Wt: 246.13 g/mol
InChI Key: IZUROGMFYWVTHE-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)hydrazinecarbothioamide: is a chemical compound that belongs to the class of hydrazinecarbothioamides. These compounds are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties

Biochemical Analysis

Biochemical Properties

N-(2-Bromophenyl)hydrazinecarbothioamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as PI3K, AKT1, and mTOR, which are key players in cell signaling pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and survival.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been demonstrated to influence cell function by targeting the PI3K/Akt/mTOR signaling pathway . By inhibiting this pathway, this compound can induce apoptosis, cause cell cycle arrest, and reduce tumor survival in cancer cells. Additionally, it has been shown to have antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes like PI3K, AKT1, and mTOR, leading to their inhibition . This inhibition disrupts the downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis. Molecular docking simulations have supported these findings by revealing favorable binding profiles and interactions within the active sites of these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and efficacy. Studies have shown that the compound can be effectively transported to target tissues, where it exerts its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)hydrazinecarbothioamide typically involves the reaction of 2-bromophenyl isothiocyanate with hydrazine hydrate in a suitable solvent such as ethanol or 2-propanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2-Bromophenyl isothiocyanate+Hydrazine hydrateThis compound\text{2-Bromophenyl isothiocyanate} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2-Bromophenyl isothiocyanate+Hydrazine hydrate→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Comparison with Similar Compounds

  • N-(3-Chlorophenyl)hydrazinecarbothioamide
  • N-(4-Methylphenyl)hydrazinecarbothioamide
  • N-(2,4-Dichlorophenyl)hydrazinecarbothioamide

Comparison: N-(2-Bromophenyl)hydrazinecarbothioamide is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities compared to its chlorinated or methylated counterparts . The bromine atom’s larger size and higher electronegativity contribute to the compound’s distinct chemical and biological properties.

Properties

IUPAC Name

1-amino-3-(2-bromophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUROGMFYWVTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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